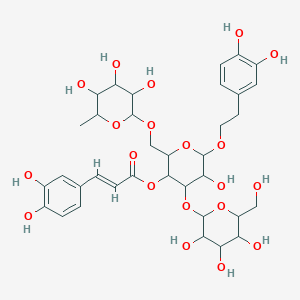
Dihoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihoside B, also known as Purpureaside B, is a naturally occurring compound with the molecular formula C35H46O20 and a molecular weight of 786.73 g/mol . It is a β-D-Glucopyranoside derivative, specifically 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-α-L-mannopyranosyl-(1→6)-O-[β-D-glucopyranosyl-(1→3)]-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihoside B involves multiple steps, starting from the appropriate glucopyranoside derivatives. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the glycosylation reactions. The process may involve the protection and deprotection of hydroxyl groups to ensure selective glycosylation at desired positions .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of microbial fermentation and enzymatic synthesis. These methods offer higher yields and purity compared to traditional chemical synthesis. The fermentation process involves the use of genetically engineered microorganisms that can produce this compound from simple sugars under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Dihoside B undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.
Scientific Research Applications
Dihoside B has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dihoside B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound can scavenge free radicals, thereby reducing oxidative damage to cells and tissues. Additionally, it can inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dihoside B include other glucopyranoside derivatives and phenolic glycosides, such as:
- Purpureaside A
- Verbascoside
- Echinacoside
Uniqueness
This compound is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities. Compared to other similar compounds, this compound has shown higher potency in certain biological assays, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C35H46O20 |
|---|---|
Molecular Weight |
786.7 g/mol |
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)26(44)28(46)33(51-14)50-13-22-31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)32(55-35-29(47)27(45)25(43)21(12-36)52-35)30(48)34(53-22)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+ |
InChI Key |
CBVKMAVNTVJDHT-QPJJXVBHSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















